molecular formula C26H31N5O2S B2923185 2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1116038-13-1

2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2923185
CAS No.: 1116038-13-1
M. Wt: 477.63
InChI Key: PPQFWCFVONWVLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .

Scientific Research Applications

Synthesis and Antitubercular Activity

Quinoline derivatives have been synthesized and evaluated for their antitubercular activity against strains of Mycobacterium tuberculosis. The study by Karkara et al. (2020) explores diaryl carbinol prototypes as inhibitors, indicating the potential of quinoline compounds in combating tuberculosis. These compounds show activity at low concentrations, suggesting their effectiveness in inhibiting the growth of tuberculosis-causing bacteria (Karkara et al., 2020).

Suzuki–Miyaura Coupling Reactions

Ökten (2019) describes the synthesis and characterization of substituted phenyl quinolines through Suzuki–Miyaura coupling reactions. This process involves the creation of aryl-substituted quinolines, including those with trifluoromethoxy groups, highlighting a method for developing quinoline derivatives with potential applications in scientific research (Ökten, 2019).

Antiparasitic Activities

A study on the antiparasitic activities of 8-aminoquinolines, which share structural similarities with the compound , showcases their efficacy in animal models against various parasites. Nanayakkara et al. (2008) demonstrate the potential of enantiomers of 8-aminoquinolines in providing effective treatment options for diseases like malaria, with a focus on minimizing toxicity (Nanayakkara et al., 2008).

Fluorescent Labeling and Biomedical Analysis

Hirano et al. (2004) explore the use of 6-methoxy-4-quinolone as a stable fluorophore for biomedical analysis. This compound exhibits strong fluorescence in a wide pH range, making it suitable for labeling and detection purposes in various biomedical applications (Hirano et al., 2004).

Properties

IUPAC Name

2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O2S/c1-18-15-19(2)24(20(3)16-18)29-23(32)17-34-26-25(27-9-10-28-26)31-13-11-30(12-14-31)21-7-5-6-8-22(21)33-4/h5-10,15-16H,11-14,17H2,1-4H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQFWCFVONWVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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